molecular formula C7H8BClO3 B1430783 3-Chloro-4-(hydroxymethyl)phenylboronic acid CAS No. 1190875-60-5

3-Chloro-4-(hydroxymethyl)phenylboronic acid

Cat. No. B1430783
M. Wt: 186.4 g/mol
InChI Key: GPDIABAAAASRGZ-UHFFFAOYSA-N
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Description

“3-Chloro-4-(hydroxymethyl)phenylboronic acid” is a boronic acid derivative with the molecular formula C7H8BClO3 . It is a solid substance and is commonly used in organic synthesis .


Molecular Structure Analysis

The molecular structure of “3-Chloro-4-(hydroxymethyl)phenylboronic acid” consists of a phenyl group (C6H5-) attached to a boronic acid group (B(OH)2), with a chlorine atom and a hydroxymethyl group (-CH2OH) substituted at the 3rd and 4th positions of the phenyl ring, respectively .


Chemical Reactions Analysis

Boronic acids, including “3-Chloro-4-(hydroxymethyl)phenylboronic acid”, are known to participate in various chemical reactions. For instance, they are involved in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . They also undergo catalytic protodeboronation, a process that involves the removal of a boron group from the molecule .

Scientific Research Applications

Suzuki–Miyaura Coupling

  • Scientific Field: Organic Chemistry
  • Application Summary: The compound is used as a boron reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
  • Methods of Application: The specific methods of application or experimental procedures would depend on the specific reaction being carried out. However, the general process involves the use of a palladium catalyst and a base, along with the organoboron reagent and the other reactant .
  • Results or Outcomes: The outcome of the Suzuki–Miyaura coupling is the formation of a new carbon–carbon bond. The specific results, including any quantitative data or statistical analyses, would depend on the specific reaction being carried out .

Solubility Studies

  • Scientific Field: Physical Chemistry
  • Application Summary: The solubilities of phenylboronic acid, its pinacol ester and azaester in organic solvents have been determined experimentally . This information is important for the correct selection of the solvent for a particular reaction or for purification of the products by crystallization .
  • Methods of Application: The solubility was determined by a dynamic method, in which the disappearance of turbidity was determined by measuring of light intensity using a luminance probe .
  • Results or Outcomes: Phenylboronic acid has high solubility in ether and ketones, moderate in chloroform and very low in hydrocarbon . Pinacol ester and azaester show better solubility than the parent acid in all tested solvents .

Mycobacterium Tuberculosis Inhibitors

  • Scientific Field: Medicinal Chemistry
  • Application Summary: The compound is used in the synthesis of inhibitors for Mycobacterium tuberculosis .
  • Methods of Application: The specific methods of application or experimental procedures would depend on the specific reaction being carried out. However, the general process involves Suzuki coupling reactions .
  • Results or Outcomes: The outcome is the formation of inhibitors for Mycobacterium tuberculosis .

HIV Protease Inhibitors

  • Scientific Field: Medicinal Chemistry
  • Application Summary: The compound is used in the synthesis of HIV protease inhibitors .
  • Methods of Application: The specific methods of application or experimental procedures would depend on the specific reaction being carried out. However, the general process involves Suzuki coupling reactions .
  • Results or Outcomes: The outcome is the formation of HIV protease inhibitors with antiviral activity against drug-resistant viruses .

Pyrrole Derivatives

  • Scientific Field: Medicinal Chemistry
  • Application Summary: The compound is used in the synthesis of pyrrole derivatives .
  • Methods of Application: The specific methods of application or experimental procedures would depend on the specific reaction being carried out. However, the general process involves Suzuki coupling reactions .
  • Results or Outcomes: The outcome is the formation of pyrrole derivatives for use as PDE4B inhibitors .

mTOR Kinase Inhibitors

  • Scientific Field: Medicinal Chemistry
  • Application Summary: The compound is used in the synthesis of imidazo [4,5-b]pyrazin-2-ones for use as mTOR kinase inhibitors .
  • Methods of Application: The specific methods of application or experimental procedures would depend on the specific reaction being carried out .
  • Results or Outcomes: The outcome is the formation of mTOR kinase inhibitors .

Protodeboronation

  • Scientific Field: Organic Chemistry
  • Application Summary: The compound is used in catalytic protodeboronation of pinacol boronic esters . This is a valuable but not well-developed transformation .
  • Methods of Application: The specific methods of application or experimental procedures would depend on the specific reaction being carried out .
  • Results or Outcomes: The outcome is the formation of products through formal anti-Markovnikov alkene hydromethylation .

Safety And Hazards

The safety information for “3-Chloro-4-(hydroxymethyl)phenylboronic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

[3-chloro-4-(hydroxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BClO3/c9-7-3-6(8(11)12)2-1-5(7)4-10/h1-3,10-12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDIABAAAASRGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)CO)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(hydroxymethyl)phenylboronic acid

CAS RN

1190875-60-5
Record name [3-chloro-4-(hydroxymethyl)phenyl]boronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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